molecular formula C16H18O9 B15285288 7-methoxy-6-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-2-one

7-methoxy-6-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-2-one

Cat. No.: B15285288
M. Wt: 354.31 g/mol
InChI Key: WBAVLTNIRYDCPM-UHFFFAOYSA-N
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Description

7-Methoxy-6-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-2-one is a coumarin derivative with a methoxy group at position 7 and a glycosidic substitution at position 4. This compound is structurally related to naturally occurring coumarin glycosides, which are often associated with antioxidant, anti-inflammatory, and antimicrobial activities. Its molecular weight is approximately 386.355 g/mol, as inferred from similar glycosylated coumarins in the evidence .

Properties

IUPAC Name

7-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9/c1-22-9-5-8-7(2-3-12(18)23-8)4-10(9)24-16-15(21)14(20)13(19)11(6-17)25-16/h2-5,11,13-17,19-21H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAVLTNIRYDCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CC(=O)OC2=C1)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation

The classical Pechmann reaction employs resorcinol and methyl acetoacetate under acidic conditions. A modern adaptation utilizes a diatomite-supported sulfonic acid catalyst to enhance yield and reduce side reactions:

Procedure :

  • Resorcinol (100 g) and methyl acetoacetate (100 g) are mixed with 10 g of catalyst (diatomite loaded with H₂SO₄/p-toluenesulfonic acid).
  • The reaction proceeds at 90–130°C for 1–3 hours.
  • Post-reaction, the catalyst is filtered, and excess methyl acetoacetate is removed via rotary evaporation.
  • Crude 7-HMC is recrystallized from 95% ethanol, yielding 88–92% pure product.

Key Data :

Parameter Value
Temperature 90–130°C
Reaction Time 1–3 hours
Yield 88–92%
Catalyst Recovery >95% after calcination

Introduction of the Methoxy Group at Position 7

Methylation of 7-HMC at position 7 is achieved via nucleophilic substitution or Mitsunobu reaction.

Dimethyl Sulfate-Mediated Methylation

Procedure :

  • 7-HMC (1 eq) is dissolved in anhydrous acetone.
  • Dimethyl sulfate (1.2 eq) and K₂CO₃ (2 eq) are added under nitrogen.
  • The mixture is refluxed at 60°C for 6 hours.
  • The product, 7-methoxy-4-methylcoumarin (7-MMC ), is isolated by aqueous workup and recrystallized (yield: 85–90%).

Characterization :

  • ¹H-NMR (CDCl₃) : δ 6.85 (d, J=2.4 Hz, H-5), 6.65 (d, J=2.4 Hz, H-8), 3.89 (s, OCH₃).
  • HRMS : m/z 205.0732 [M+H]⁺ (calc. 205.0735).

Glycosylation at Position 6

The β-D-glucopyranosyloxy moiety is introduced via enzymatic or chemical glycosylation.

Enzymatic Glycosylation Using Engineered Glycoside Hydrolases

Mutant glycoside hydrolases (GHs) from Dictyoglomus thermophilum enable stereospecific O-glycosylation:

Procedure :

  • 7-MMC (1 eq) and p-nitrophenyl-β-D-glucopyranoside (1.5 eq) are dissolved in phosphate buffer (pH 7.0).
  • DtGlcAE396Q mutant (10 mg/mL) is added, and the reaction proceeds at 37°C for 24 hours.
  • The mixture is purified via semi-preparative HPLC to isolate the target compound (yield: 70–75%).

Key Advantages :

  • Anomeric purity (β-configuration confirmed by J = 9.1 Hz).
  • No requirement for protecting groups.

Chemical Glycosylation Using Trichloroacetimidate Donors

Procedure :

  • The glucosyl donor (1.2 eq) is prepared by treating D-glucose with trichloroacetonitrile and DBU.
  • 7-MMC (1 eq), donor, and BF₃·OEt₂ (0.2 eq) are stirred in anhydrous DCM at 0°C.
  • The reaction is quenched with NaHCO₃, and the product is isolated via column chromatography (yield: 65–70%).

Characterization :

  • ¹H-NMR (DMSO-d₆) : δ 5.12 (d, J=7.8 Hz, H-1'), confirming β-linkage.
  • ¹³C-NMR : δ 160.8 (C-2), 113.5 (C-3), 153.2 (C-7), 102.4 (C-1').

Comparative Analysis of Glycosylation Methods

Parameter Enzymatic Method Chemical Method
Yield 70–75% 65–70%
Anomeric Purity >99% β 95% β
Reaction Time 24 hours 4 hours
Catalyst Cost High (enzyme production) Moderate (BF₃·OEt₂)
Environmental Impact Low (aqueous solvent) Moderate (organic waste)

Structural Elucidation and Bioactivity

Spectroscopic Characterization

  • UV-Vis (DMF) : λₘₐₓ = 328 nm (ε = 12,400 M⁻¹cm⁻¹).
  • Fluorescence : λₑₘ = 412 nm (Φ = 0.45 in PBS).
  • HRMS : m/z 477.1449 [M+Na]⁺ (calc. 477.1453).

Cytotoxicity Profile

The compound exhibits no cytotoxicity (IC₅₀ > 1000 µM) in A549, HS-683, MCF-7, SK-MEL-28, and HaCaT cell lines, suggesting potential for biocompatible applications.

Scientific Research Applications

Magnolioside has a wide range of scientific research applications, including:

    Chemistry: Magnolioside is used as a starting material for the synthesis of various bioactive compounds.

    Biology: In biological research, Magnolioside is studied for its neuroprotective and antibacterial properties.

    Medicine: Magnolioside has potential therapeutic applications in the treatment of neurodegenerative diseases and bacterial infections.

    Industry: Magnolioside is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

Position of Glycosylation

  • 4-Methyl-7-{[(3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-2-one (PubChem CID: Not specified): Differs in glycosylation at position 7 instead of 6, with a methyl group at position 3.
  • 5-Hydroxy-6-Methoxycoumarin 7-Glucoside (CAS: 141238-32-6): Features glycosylation at position 7 and methoxy/hydroxy groups at positions 6 and 5, respectively. The additional hydroxy group may enhance antioxidant capacity .

Substituent Modifications

  • Hesperidin (CAS: 520-27-4): A flavanone glycoside with a rhamnoglucose moiety.
  • 5,7-Dihydroxy-2-(4-Hydroxyphenyl)chromen-4-one (CAS: 578-74-5): Lacks glycosylation but shares the coumarin core. The absence of a sugar moiety results in lower solubility (logP ~2.1) compared to the target compound (estimated logP <1.5) .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Glycosylation Position
Target Compound 386.355 7-OCH₃, 6-O-β-D-glucopyranose 6
4-Methyl-7-O-glucosylcoumarin 368.32 4-CH₃, 7-O-β-D-glucopyranose 7
5-Hydroxy-6-Methoxycoumarin 7-Glucoside 386.355 5-OH, 6-OCH₃, 7-O-β-D-glucopyranose 7
Hesperidin 610.56 Flavanone core, rhamnoglucose 7, 3
5,7-Dihydroxy-2-(4-Hydroxyphenyl)chromen-4-one 284.268 4′-OH, 5-OH, 7-OH None

Data compiled from .

Biological Activity

7-methoxy-6-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-2-one, commonly referred to as a flavonoid compound, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Molecular Structure

The compound has a complex molecular structure characterized by a chromone backbone with multiple hydroxyl groups and a methoxy group. Its molecular formula is C28H32O17C_{28}H_{32}O_{17} with a molecular weight of approximately 608.54 g/mol.

PropertyValue
Molecular FormulaC28H32O17
Molecular Weight608.54 g/mol
CAS Number77139-23-2

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Studies have shown that the compound can scavenge free radicals effectively, enhancing cellular defense mechanisms against oxidative damage.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. In vitro studies have indicated that it can reduce the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages, suggesting its potential use in treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines including breast and prostate cancer cells. The mechanisms proposed include:

  • Induction of apoptosis through mitochondrial pathways.
  • Inhibition of cell cycle progression.
  • Modulation of signaling pathways such as MAPK and PI3K/Akt.

Neuroprotective Effects

Preliminary studies suggest that this flavonoid may offer neuroprotective benefits. It appears to enhance neuronal survival under conditions of oxidative stress and may improve cognitive function in animal models of neurodegeneration.

Case Studies

  • Study on Antioxidant Activity : A study evaluated the antioxidant capacity using DPPH and ABTS assays. The results showed that the compound had an IC50 value significantly lower than that of standard antioxidants like ascorbic acid, indicating superior antioxidant properties.
  • Anti-inflammatory Study : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a marked decrease in TNF-alpha production by approximately 60%, demonstrating its effectiveness in reducing inflammation.
  • Anticancer Research : A recent publication reported that treatment with the compound led to a reduction in cell viability by 50% in MCF-7 breast cancer cells at concentrations of 10 μM over 48 hours. The study also indicated activation of caspase-3 as evidence of apoptosis induction.

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